molecular formula C7H12ClNO3 B1477670 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one CAS No. 2090967-93-2

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1477670
CAS No.: 2090967-93-2
M. Wt: 193.63 g/mol
InChI Key: VOYCAJYQUMVOBC-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H12ClNO3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

  • A study describes the facile synthesis and characterization of a novel compound through a one-pot reaction, illustrating the importance of precise synthetic routes and characterization methods in the development of complex organic molecules. These methods include NMR, MS, FTIR techniques, and X-ray crystallography, which are essential for confirming the structure of synthesized compounds (Ünaleroğlu, Temelli, & Hökelek, 2002).

Biological Evaluation and Antimicrobial Activities

  • Research on the synthesis, characterization, and biological evaluation of compounds, including the preparation and antimicrobial study of synthesized compounds, indicates the potential of structurally complex molecules for pharmaceutical applications. These compounds have been found to possess excellent antimicrobial activities, showcasing the relevance of structural diversity in medicinal chemistry (Sherekar et al., 2021).

Green Chemistry Approaches

  • A study focusing on the green chemistry approach for synthesizing thiazolidinone derivatives from specific phenol derivatives underlines the importance of sustainable methods in chemical synthesis. This includes using microwave methods for reactions, which can offer advantages in terms of efficiency and environmental impact (Rana, Mistry, & Desai, 2008).

Catalytic Activity and Selectivity

  • Research into the catalytic activity of specific organometallic compounds demonstrates the application of complex organic molecules in catalysis, such as in the transesterification reactions. These studies highlight the role of molecular structure in influencing the selectivity and efficiency of catalytic processes (Yingying et al., 2015).

Conformational Analysis and Molecular Structure

  • Studies on the conformational analysis and molecular structure determination of compounds, including X-ray diffraction and NMR techniques, are crucial for understanding the physical and chemical properties of molecules. Such analyses can inform the design and synthesis of new compounds with desired properties (Freitas, Tormena, & Rittner, 2003).

Properties

IUPAC Name

2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-12-6-4-9(3-5(6)10)7(11)2-8/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCAJYQUMVOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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